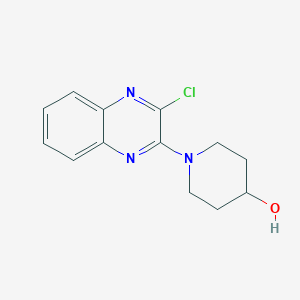

1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloroquinoxalin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c14-12-13(17-7-5-9(18)6-8-17)16-11-4-2-1-3-10(11)15-12/h1-4,9,18H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXJSMJSVFWPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581407 | |

| Record name | 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353257-77-9 | |

| Record name | 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 1 3 Chloroquinoxalin 2 Yl Piperidin 4 Ol Derivatives

Influence of Substitutions on the Quinoxaline (B1680401) Ring on Biological Activity

The quinoxaline core is a key pharmacophore in numerous biologically active compounds. sapub.orgnih.govresearchgate.net Modifications to this ring system, including halogenation and the introduction of various substituents on the benzene (B151609) portion, as well as the addition of N-oxide groups, can significantly modulate the biological profile of the resulting derivatives.

Impact of Halogenation (e.g., Chlorine at C-3)

Halogenation, particularly the introduction of a chlorine atom at the C-3 position of the quinoxaline ring, is a critical determinant of biological activity. The presence of a halogen at this position can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research has shown that the incorporation of chlorine atoms into quinoxaline structures can enhance their biological efficacy. For instance, 2,3,7-trichloro-6-methylsulfamoylquinoxaline has demonstrated notable cytotoxic effects. sapub.org The chlorination of bioactive compounds is a recognized strategy in drug discovery to potentially improve pharmacokinetic and pharmacological properties. researchgate.net The introduction of a chlorine atom can alter the molecule's reactivity and its ability to participate in crucial interactions with target enzymes or receptors. biointerfaceresearch.com In some antimicrobial peptides, chlorination has been shown to enhance both antimicrobial and antibiofilm activities. nih.gov

The reactivity of the quinoxaline ring is influenced by its substituents. For example, the presence of a chlorine atom at the C-3 position can facilitate nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the generation of a library of analogs with varied biological activities. nih.gov

Table 1: Impact of Halogenation on Biological Activity

| Compound/Derivative Class | Biological Effect | Reference |

| 2,3,7-trichloro-6-methylsulfamoylquinoxaline | Cytotoxic | sapub.org |

| Chlorinated Bioactive Compounds | Improved pharmacokinetic and pharmacological profiles | researchgate.net |

| Chlorine-Jelleine-I (Antimicrobial Peptide) | Enhanced antimicrobial and antibiofilm activity | nih.gov |

Effects of Varying Substituents on the Quinoxaline Benzene Ring

The nature and position of substituents on the benzene ring of the quinoxaline moiety play a pivotal role in determining the biological activity of the derivatives. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the physicochemical properties and, consequently, the therapeutic potential of these compounds.

Studies have revealed that the introduction of EDGs, such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, can enhance certain biological activities. For example, the presence of a methoxy group on the benzene ring of some quinoxaline sulfonamide derivatives was found to increase diuretic activity. mdpi.com Conversely, the presence of a strong EWG like a nitro (-NO2) group diminished this effect. mdpi.com In the context of antibacterial activity, derivatives with EWGs often exhibit higher potency compared to those with EDGs. mdpi.com

The position of the substituent also matters. For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the relative position of a methyl group on the anilide fragment dictated the analgesic effect, with the 2-methyl substituted analog showing the highest activity in one series, while the 3-methyl analog was most potent in another. mdpi.com

Table 2: Influence of Substituents on the Quinoxaline Benzene Ring

| Substituent Type | Effect on Biological Activity | Example Application | Reference |

| Electron-Donating Groups (e.g., -OCH3) | Increased diuretic activity | Quinoxaline sulfonamides | mdpi.com |

| Electron-Withdrawing Groups (e.g., -NO2) | Decreased diuretic activity | Quinoxaline sulfonamides | mdpi.com |

| Electron-Withdrawing Groups | Higher antibacterial activity | Quinoxaline sulfonamides | mdpi.com |

Role of N-Oxide Groups on Quinoxaline Core Activity and Redox Mechanisms

The introduction of N-oxide groups to the quinoxaline core, forming quinoxaline 1,4-di-N-oxides (QdNOs), is a significant strategy for enhancing biological activity. nih.gov These N-oxide moieties can act as prodrugs, being reduced by various oxidoreductases present in bacterial and tumor cells, which can lead to the generation of reactive oxygen species and subsequent cellular damage. nih.govresearchgate.net

QdNOs exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antitumor, and antiparasitic properties. nih.govnih.gov The 1,4-di-N-oxide groups are considered crucial for the antimycobacterial activity of certain quinoxaline derivatives. nih.gov The redox potential of these compounds is central to their mechanism of action. For instance, some QdNOs are known to be activated under hypoxic conditions, making them selective for the low-oxygen environments often found in solid tumors. nih.gov

The reduction of the N-oxide group is a key step in the activation of these compounds. nih.gov This process can be influenced by the electronic nature of other substituents on the quinoxaline ring. The presence of N-oxide groups also increases the reactivity of the quinoxaline core towards nucleophilic substitution, enabling further chemical modifications. nih.gov

Table 3: Biological Activities of Quinoxaline 1,4-di-N-oxides

| Activity | Mechanism Implication | Reference |

| Antimicrobial | Reduction by bacterial reductases | nih.govnih.gov |

| Antitumor | Hypoxia-selective activation | nih.gov |

| Antiparasitic | Generation of reactive oxygen species | researchgate.net |

Structural Requirements of the Piperidin-4-ol Moiety for Biological Interactions

The piperidin-4-ol moiety is a common scaffold in medicinal chemistry, and its structural features, including the conformation of the piperidine (B6355638) ring and the presence and orientation of the hydroxyl group, are critical for biological interactions.

Significance of the Piperidine Ring Conformation and Stereochemistry

The three-dimensional shape of the piperidine ring and its stereochemistry are crucial for optimal binding to biological targets. thieme-connect.comresearchgate.net The introduction of chiral centers into the piperidine ring can significantly influence a molecule's druggability by altering its physicochemical properties and enhancing biological activity and selectivity. thieme-connect.comresearchgate.net

The conformation of the piperidine ring, which typically adopts a chair conformation, dictates the spatial arrangement of its substituents. This, in turn, affects how the molecule fits into the binding pocket of a receptor or enzyme. nih.gov The rigidity or flexibility of the piperidine ring can also impact its biological activity. For example, in some opioids, a rigid piperidine ring is essential for analgesic properties. nih.gov

Furthermore, the stereochemistry at the chiral centers of the piperidine ring can lead to stereoisomers with vastly different biological activities. One enantiomer may exhibit high affinity for a target, while the other may be inactive or even have undesirable off-target effects. thieme-connect.com

Role of the Hydroxyl Group at C-4 of Piperidine in Ligand-Target Interactions

The hydroxyl group at the C-4 position of the piperidine ring is a key functional group that can participate in various non-covalent interactions with biological targets, most notably hydrogen bonding. nih.gov The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor makes it a critical feature for anchoring a ligand within a binding site.

Impact of Substitutions on the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring in the 1-(3-chloroquinoxalin-2-yl)piperidin-4-ol scaffold serves as a critical anchor point for derivatization, allowing for systematic modifications to probe the chemical space around the core structure and optimize biological activity. While direct structure-activity relationship (SAR) data for substitutions on this specific parent compound is limited in publicly accessible literature, principles can be inferred from studies on closely related quinoxaline-piperidine and quinoxaline-piperazine conjugates investigated as kinase inhibitors and other therapeutic agents.

In the development of c-Met kinase inhibitors based on a quinoxaline scaffold, the piperidine moiety was a key area of exploration. lookchem.com Initial findings revealed that the stereochemistry of substituents on the piperidine ring was crucial for inhibitory activity. For instance, the R-isomer of a related compound was found to be 15-fold more potent than its corresponding S-isomer, highlighting a specific and stereoselective binding mode within the kinase's active site. lookchem.com Further studies that replaced the entire piperidine ring with simple N-alkyl chains resulted in compounds with comparable potency, suggesting that the piperidine nitrogen is a key vector for positioning substituents to interact with the target protein. lookchem.com

Research on other quinoxaline-based agents corroborates the importance of the substituent attached to the six-membered heterocycle. In a series of quinoxaline-benzimidazole hybrids developed as anticancer agents, derivatives featuring an N-methylpiperazine moiety displayed promising and potent activity across various cancer cell lines. nih.gov This suggests that small, simple alkyl groups on the distal nitrogen can be favorable for activity. Conversely, investigations into quinoxaline 1,4-di-N-oxides with antileishmanial properties showed that larger, more lipophilic groups, such as a cyclohexyl moiety on a piperazine (B1678402) linker, could also produce highly potent compounds. nih.gov

These examples collectively indicate that the piperidine nitrogen is a highly adaptable position for chemical modification. The optimal substituent is context-dependent, varying with the specific biological target. The introduction of small alkyl groups, functionalized chains, or larger cyclic structures can influence a compound's potency, selectivity, and pharmacokinetic properties by establishing new hydrophobic, steric, or hydrogen-bonding interactions within the target's binding pocket.

Table 1: Illustrative IC₅₀ Values for N-Substituted Quinoxaline Analogs against c-Met Kinase This table presents data from related quinoxaline derivatives to illustrate the impact of substitution patterns.

| Compound ID | R-Group on Piperidine/Piperazine | Target | IC₅₀ (nM) |

| Compound 4 (R-isomer) | 3-(1-(3-(2,6-dichloro-3,5-dimethoxyphenyl)quinoxalin-2-yl)piperidin-3-yl) | c-Met | 6 |

| Compound 5 (S-isomer) | 3-(1-(3-(2,6-dichloro-3,5-dimethoxyphenyl)quinoxalin-2-yl)piperidin-3-yl) | c-Met | 92 |

| Compound 13 | N-methyl (piperidine replaced) | c-Met | 14 |

| Compound 14 | N-ethyl ester (piperidine replaced) | c-Met | 12 |

Source: Data synthesized from studies on c-Met kinase inhibitors. lookchem.com

Interplay between Quinoxaline and Piperidine Scaffolds in Overall SAR

The biological activity of the this compound molecule arises from the synergistic interplay between its two core components: the rigid, aromatic quinoxaline scaffold and the flexible, saturated piperidine ring. This hybrid structure is common in modern drug discovery, particularly for kinase inhibitors, where each moiety fulfills a distinct but complementary role. lookchem.commdpi.com

The quinoxaline ring system typically functions as the primary pharmacophore, anchoring the molecule within the target's binding site. mdpi.com Its planar structure and nitrogen atoms are capable of forming crucial hydrogen bonds and π-π stacking interactions with amino acid residues, such as those found in the hinge region of many protein kinases. lookchem.com The 3-chloro substituent is not merely a passive feature; it significantly modulates the electronic properties of the quinoxaline ring and can engage in specific halogen bond or hydrophobic interactions, often enhancing binding affinity and selectivity. mdpi.com

The piperidine ring, on the other hand, provides several key advantages. It introduces a three-dimensional character to the otherwise flat molecule, which can improve solubility and drug-like properties. nih.gov Functioning as a linker, it projects its substituents away from the core quinoxaline scaffold into different regions of the binding pocket. The 4-hydroxyl group is a particularly important feature, offering a potential hydrogen bond donor or acceptor site to secure additional interactions with the target protein. mdpi.com A review of anticancer quinoxalines highlighted that the nature of the linkage is critical, noting that a secondary amine at the C-3 position of the quinoxaline (as is present in this molecule) often leads to higher activity compared to primary or tertiary amine linkers. mdpi.com

Conformational Analysis of the Hybrid System and Flexibility

The piperidine ring itself is not planar and typically exists in a low-energy chair conformation. The 4-hydroxyl group can adopt either an axial or an equatorial position, which can influence its hydrogen-bonding potential and steric profile. The linkage of this flexible ring to the rigid, aromatic quinoxaline plane results in a molecule with considerable conformational possibilities. The relative orientation of the piperidine chair with respect to the quinoxaline plane dictates the spatial projection of the hydroxyl group and the piperidine ring's hydrogen atoms.

While specific crystallographic or advanced computational studies for the title compound are not widely reported, data from related quinoxaline-piperidine and quinoxaline-benzimidazole structures confirm this inherent flexibility. X-ray crystallography of some quinoxaline-benzimidazole hybrids has revealed the presence of multiple distinct conformers within a single crystal lattice, underscoring the system's ability to adopt different shapes. nih.gov Molecular modeling and docking simulations, frequently employed in the study of such hybrids, are essential tools to predict the most likely "bioactive conformation"—the specific three-dimensional arrangement the molecule adopts when bound to its biological target. nih.govsemanticscholar.org The high stereoselectivity observed in related kinase inhibitors, where one stereoisomer is significantly more active than another, provides strong indirect evidence for the existence of a specific, conformationally constrained binding mode. lookchem.com

Identification of Key Pharmacophoric Elements within the Combined Structure

A pharmacophore model describes the essential structural features required for a molecule to exert a specific biological activity. For the this compound hybrid, the key pharmacophoric elements can be deduced from its constituent parts and SAR insights from analogous compounds.

Hydrogen Bond Acceptor (HBA): The two nitrogen atoms within the quinoxaline pyrazine (B50134) ring are key hydrogen bond acceptors, crucial for anchoring the molecule in enzyme active sites, such as the hinge region of protein kinases. lookchem.com

Aromatic/Hydrophobic Region: The fused benzene ring of the quinoxaline scaffold provides a large, flat hydrophobic surface for van der Waals and π-stacking interactions.

Halogen Substituent: The chlorine atom at the C3 position of the quinoxaline is a critical feature. It acts as a hydrophobic element and a potential halogen bond donor, while also tuning the electronics of the ring system to enhance binding affinity. mdpi.com

Hydrophobic/3D Linker: The saturated piperidine ring serves as a non-planar, hydrophobic spacer that correctly orients the other functional groups. nih.gov

Hydrogen Bond Donor/Acceptor: The hydroxyl (-OH) group at the 4-position of the piperidine ring is a pivotal polar feature, capable of acting as both a hydrogen bond donor (via the hydrogen) and a hydrogen bond acceptor (via the oxygen lone pairs). This allows for specific, directional interactions that can significantly contribute to binding affinity and selectivity.

A general pharmacophore model for related quinoxaline inhibitors often includes a combination of aromatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor features, consistent with the elements identified in the title compound. nih.gov

Rational Design Principles for Optimized Analogues Based on SAR Insights

The structure-activity relationship insights gleaned from this compound and its relatives provide clear principles for the rational design of optimized analogues with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.govnih.gov

Systematic Modification of the Piperidine Nitrogen: The piperidine nitrogen is a primary vector for modification. A library of analogues could be synthesized by introducing a variety of substituents, including:

Small alkyl groups (e.g., methyl, ethyl) to probe for small hydrophobic pockets. nih.gov

Functionalized alkyl chains bearing amides, esters, or alcohols to introduce new hydrogen bonding opportunities. lookchem.com

Larger cyclic or aromatic groups to explore more extensive hydrophobic interactions.

Exploration of the Quinoxaline Core: The substitution pattern on the quinoxaline ring is another key area for optimization.

The 3-chloro group can be systematically replaced with other halogens (F, Br, I) or bioisosteric groups (e.g., CF₃, CN) to fine-tune steric and electronic properties.

Substituents could be introduced at the 6- and 7-positions of the quinoxaline's benzene ring. Adding small electron-donating (e.g., methoxy) or electron-withdrawing (e.g., fluorine) groups at these positions is a common strategy to modulate activity and metabolic stability in quinoxaline-based drugs. mdpi.commdpi.com

Derivatization of the Piperidine 4-Hydroxyl Group: The hydroxyl group is a handle for modification. It can be converted to an ether or ester to alter polarity, membrane permeability, and metabolic stability. It could also be replaced with an amine (NH₂) or a small amide to change its hydrogen bonding character from a donor/acceptor to primarily a donor.

Control of Stereochemistry: If any modifications introduce a new chiral center (e.g., by substituting the piperidine ring at a position other than C4, or by adding a chiral side chain to the nitrogen), it is crucial to separate the enantiomers or diastereomers. As seen in related series, biological activity is often highly stereospecific, and isolating the more active isomer can lead to a significant increase in potency. lookchem.com

Computationally-Guided Design: The design process can be accelerated and rationalized through the use of computational tools. Molecular docking of proposed analogues into a homology model or crystal structure of a target protein can help predict binding modes and prioritize the synthesis of compounds most likely to have high affinity. nih.govresearchgate.net

Mechanistic Investigations of Biological Activities Mediated by 1 3 Chloroquinoxalin 2 Yl Piperidin 4 Ol Analogs

Elucidation of Molecular Targets and Associated Pathways

The biological activity of 1-(3-chloroquinoxalin-2-yl)piperidin-4-ol analogs stems from their interaction with various molecular targets, leading to the modulation of critical cellular pathways.

Quinoxaline (B1680401) derivatives have been extensively studied as inhibitors of various enzymes. nih.govsapub.org

Thymidine (B127349) Phosphorylase (TP) Inhibition:

Thymidine phosphorylase is an enzyme implicated in tumor angiogenesis and metastasis. nih.gov The inhibition of TP is a key strategy in anticancer drug development. nih.gov Analogs of quinoxaline have been synthesized and evaluated for their TP inhibitory activity. For instance, a series of 2-(5-arylthiazolo[2,3-c] nih.govnih.govmdpi.comtriazol-3-yl)quinoxaline derivatives were synthesized and showed varying levels of TP inhibition. nih.gov The inhibitory potential of these analogs was found to be dependent on the type, number, and position of functional groups on the phenyl ring. nih.gov

A 2,3-dihydroxy analog demonstrated the most significant activity with an IC₅₀ value of 3.20 ± 0.10 μM. nih.gov Fluorine-substituted analogs also exhibited inhibitory activity, with the position of the fluorine atom influencing the potency. nih.gov Molecular docking studies have been employed to understand the binding modes of these compounds within the active site of the thymidine phosphorylase enzyme. nih.gov

Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often associated with cancer. nih.gov Quinoxaline derivatives have emerged as potent kinase inhibitors. nih.gov For example, certain quinazolinone derivatives, which share a similar heterocyclic core, have been shown to inhibit receptor tyrosine kinases (RTKs) like FGFR1, VEGFR1, and VEGFR3, as well as non-receptor tyrosine kinases such as c-Src and Abl. nih.govresearchgate.net The development of selective kinase inhibitors is a major focus in cancer therapy. nih.govnih.gov Optimization of the substitution pattern on the quinoxaline or related quinazolinone ring system can lead to highly potent and selective inhibitors of specific kinases, such as Protein Kinase B (PKB/Akt). nih.gov

Interactive Table: Enzyme Inhibition by Quinoxaline Analogs

| Compound Class | Target Enzyme | Key Findings | IC₅₀ Values (µM) |

|---|---|---|---|

| 2-(5-arylthiazolo[2,3-c] nih.govnih.govmdpi.comtriazol-3-yl)quinoxalines | Thymidine Phosphorylase | Substitution pattern on the phenyl ring determines potency. | 3.20 - 26.10 nih.gov |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | Nanomolar inhibitors with high selectivity over PKA. | Not Specified nih.gov |

Quinoxaline derivatives have also been investigated for their ability to interact with various G protein-coupled receptors (GPCRs), including serotonin (B10506) and opioid receptors. nih.gov

Serotonin Receptor Interactions:

Certain piperidine-containing compounds have been identified as positive allosteric modulators (PAMs) of the serotonin 5-HT₂C receptor. nih.gov The design of these molecules often involves optimizing the lipophilic and polar fragments to enhance binding and activity. For instance, replacing a long alkyl chain with aromatic or aliphatic rings can improve drug-like properties while maintaining the necessary hydrophobic volume for receptor interaction. nih.gov Molecular modeling studies of multi-target ligands have shown that the 2-oxo-2,3-dihydro-1H-benzimidazolyl group can form hydrogen bonds with residues in the binding pockets of serotonin receptors like 5-HT₂A and 5-HT₇. nih.gov

Opioid Receptor Interactions:

The anti-inflammatory properties of some quinoxaline derivatives have been attributed to their agonistic effect on opioid receptors. nih.gov This highlights the potential for developing quinoxaline-based analgesics.

Interactive Table: Receptor Interactions of Quinoxaline Analogs

| Compound Class | Receptor Target | Type of Interaction | Key Findings |

|---|---|---|---|

| 4-Phenylpiperidine-2-carboxamides | Serotonin 5-HT₂C | Positive Allosteric Modulator (PAM) | Hydrophobic volume of the lipophilic tail is crucial for activity. nih.gov |

| N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide | Serotonin 5-HT₂A and 5-HT₇ | Antagonist | Forms hydrogen bonds with key residues in the receptor binding site. nih.gov |

The biological effects of this compound analogs can be attributed to their influence on fundamental cellular processes.

Generation of Reactive Oxygen Species (ROS):

Some natural product analogs with structural similarities to quinoxaline derivatives have been shown to selectively increase cellular levels of reactive oxygen species (ROS) in cancer cells. nih.gov This selective elevation of ROS can lead to oxidative stress and induce cell death. Structure-activity relationship studies have indicated that specific chemical features, such as the electrophilicity of certain double bonds, are critical for this effect. nih.gov

Cell Cycle Modulation:

The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption is a hallmark of cancer. nih.gov Quinoxaline and quinazolinone derivatives have been shown to induce cell cycle arrest at different phases. For example, certain quinazolinone-based compounds can cause G1-phase arrest by inhibiting signaling pathways like ALK/PI3K/AKT. researchgate.net The transcriptional regulation of the cell cycle involves a multitude of genes, and compounds that interfere with this process can have potent anti-proliferative effects. nih.gov

Interactive Table: Modulation of Cellular Processes by Quinoxaline Analogs

| Cellular Process | Compound Class/Example | Mechanism | Outcome |

|---|---|---|---|

| Generation of ROS | Piperlongumine Analogs | Increased electrophilicity of specific olefins. | Selective cancer cell death. nih.gov |

Understanding Determinants of Biological Selectivity and Potency

The biological selectivity and potency of this compound analogs are governed by their specific chemical structures and how they interact with their molecular targets.

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds. For instance, in the development of protein kinase B (PKB) inhibitors, the optimization of lipophilic substitutions on the piperidine (B6355638) ring led to nanomolar inhibitors with significant selectivity over other kinases like PKA. nih.gov The nature of the linker group between the piperidine core and the lipophilic substituent was also found to be critical for oral bioavailability. nih.gov

Similarly, for dipeptidyl peptidase IV (DPP-4) inhibitors, substitutions on a 3-aminopiperidine scaffold resulted in potent inhibitors with excellent selectivity over related peptidases. nih.gov The specific stereochemistry and the nature of the substituents play a vital role in achieving high potency and selectivity.

The selectivity of kinase inhibitors is often determined by their ability to exploit subtle differences in the ATP-binding pockets of different kinases. For example, the development of dual-specific c-Src/Abl kinase inhibitors from the anilinoquinazoline (B1252766) class demonstrates how modifications to the core scaffold can lead to high affinity and selectivity for specific targets. nih.gov

Computational Chemistry and Molecular Modeling of 1 3 Chloroquinoxalin 2 Yl Piperidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For quinoxaline (B1680401) derivatives, these calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Studies on related chloroquinoxaline compounds have shown that the presence of the chlorine atom and the quinoxaline nitrogen atoms significantly influences the electronic properties. The nitrogen atoms generally act as electron-withdrawing groups, leading to a polarization of the aromatic system. The chlorine atom, also being electronegative, further contributes to this effect.

Table 1: Hypothetical Electronic Properties of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol based on Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates a lower propensity to donate electrons. |

| LUMO Energy | Relatively low | Suggests a higher propensity to accept electrons, making it susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Provides an indication of the molecule's kinetic stability and reactivity. |

| MEP | Negative potential around nitrogen and oxygen atoms; Positive potential around hydrogen atoms. | Predicts sites for electrophilic and nucleophilic interactions, respectively. |

The reactivity of the 1-(3-chloroquinoxalin-2-yl) moiety is of particular interest. The carbon atom attached to the chlorine is expected to be electron-deficient and thus a primary site for nucleophilic substitution reactions. The nitrogen atoms of the quinoxaline ring can also participate in hydrogen bonding and other non-covalent interactions.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target.

While no specific molecular docking studies have been published for this compound, research on other quinoxaline derivatives has demonstrated their potential to interact with various biological targets, including enzymes and receptors. For instance, quinoxaline-based compounds have been investigated as inhibitors of various kinases and other enzymes implicated in disease.

Analysis of Binding Modes and Key Interaction Sites

The binding mode of this compound to a hypothetical target protein would likely involve a combination of interactions. The quinoxaline ring could engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the binding pocket. The nitrogen atoms of the quinoxaline ring and the oxygen atom of the piperidinol hydroxyl group can act as hydrogen bond acceptors, while the hydroxyl group's hydrogen can act as a hydrogen bond donor. The chlorine atom may participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The piperidine (B6355638) ring, with its flexible chair or boat conformations, can adopt a shape that is complementary to the topology of the binding site.

Pharmacophore Modeling for Compound Design

Pharmacophore modeling is a crucial aspect of drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for a series of active compounds can be used to screen large databases of virtual compounds to identify new molecules with the desired activity.

For quinoxaline derivatives, a typical pharmacophore model might include features such as:

Aromatic rings

Hydrogen bond acceptors (from the quinoxaline nitrogens and the piperidinol oxygen)

Hydrogen bond donors (from the piperidinol hydroxyl group)

Hydrophobic features (from the quinoxaline and piperidine rings)

A halogen bond donor (from the chlorine atom)

By understanding the key pharmacophoric features of related active compounds, medicinal chemists can design novel analogues of this compound with potentially improved potency and selectivity.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of a ligand within a protein's binding site over time. While no MD simulation studies have been reported specifically for this compound, the general principles can be inferred from studies on similar systems.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, or virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Starting with the core scaffold of this compound, a virtual library of novel analogues can be designed by systematically modifying different parts of the molecule. For example, the chlorine atom could be replaced with other halogens or small functional groups. The hydroxyl group on the piperidine ring could be modified to an ether, ester, or other functional groups. The piperidine ring itself could be replaced by other heterocyclic systems.

This virtual library can then be screened against a variety of biological targets using molecular docking and other computational methods. The results of the virtual screen can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Derivatization Strategies and Analogue Libraries Based on 1 3 Chloroquinoxalin 2 Yl Piperidin 4 Ol

Design and Synthesis of Next-Generation Quinoxaline-Piperidine Hybrid Molecules

The design of next-generation quinoxaline-piperidine hybrids focuses on creating molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. This is often achieved through the strategic combination of the quinoxaline-piperidine core with other pharmacophoric fragments, a concept known as molecular hybridization. nih.govacs.org The synthesis of these complex molecules requires multi-step sequences, often culminating in the coupling of the two key heterocyclic systems.

A common synthetic approach involves the reaction of a suitably substituted quinoxaline (B1680401) precursor with a piperidine (B6355638) derivative. For instance, 2,3-dichloroquinoxaline (B139996) can be reacted with piperidin-4-ol or its derivatives under basic conditions to furnish the desired 1-(3-chloroquinoxalin-2-yl)piperidin-4-ol scaffold. Subsequent modifications can then be introduced on either the quinoxaline or piperidine moiety.

Recent research has highlighted the development of novel pyrimidine-quinolone hybrids, which, although distinct from quinoxaline-piperidine hybrids, illustrates the broader strategy of combining heterocyclic systems to achieve desired biological activities. nih.gov In one study, a series of pyrimidine-quinolone hybrids were designed and synthesized as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), a target implicated in cancer metabolism. nih.gov The synthesis involved a convergent pathway, demonstrating an efficient method for creating these hybrid molecules. nih.gov

The following table outlines representative examples of derivatization strategies for creating quinoxaline-piperidine hybrids.

| Modification Site |

Exploration of Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a compound with a structurally different but functionally equivalent scaffold. nih.govchemrxiv.org This approach aims to identify novel chemical series with potentially improved properties, such as enhanced potency, reduced off-target effects, or better intellectual property positioning. In the context of this compound, scaffold hopping could involve replacing the quinoxaline or piperidine ring with other heterocyclic systems that maintain the key pharmacophoric features.

Bioisosteric replacement is a related concept where an atom or a group of atoms is exchanged for another with similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. nih.govcambridgemedchemconsulting.com This can involve classical bioisosteres (e.g., replacing a hydroxyl group with a thiol or an amine) or non-classical bioisosteres (e.g., replacing a phenyl ring with a thiophene (B33073) or pyridine (B92270) ring).

For the this compound scaffold, several bioisosteric replacements can be envisioned:

Quinoxaline Ring: The quinoxaline ring could be replaced by other bicyclic heteroaromatic systems such as quinoline, quinazoline, or benzimidazole. acs.orgnih.gov This can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Piperidine Ring: The piperidine ring could be substituted with other saturated heterocycles like morpholine, piperazine (B1678402), or pyrrolidine. nih.gov This can influence the compound's conformation, basicity, and solubility.

Hydroxyl Group: The 4-hydroxyl group on the piperidine ring is a key site for bioisosteric replacement. It can be replaced with a variety of functional groups to modulate polarity and hydrogen bonding potential.

The following table provides examples of potential bioisosteric replacements for the this compound scaffold.

| Original Moiety |

Development of Chemical Probes for Target Identification and Validation

Chemical probes are small molecules designed to specifically interact with a biological target, enabling the study of its function in a cellular or in vivo context. nih.govnih.gov The development of chemical probes based on the this compound scaffold is crucial for identifying and validating its molecular targets. These probes are typically designed to incorporate a reactive group for covalent labeling or a reporter tag for visualization and pull-down experiments.

Key features of a good chemical probe include:

Potency and Selectivity: The probe should bind to its intended target with high affinity and selectivity to minimize off-target effects. nih.gov

Cell Permeability: The probe must be able to cross the cell membrane to reach its intracellular target.

Minimal Perturbation: The incorporated tag or reactive group should not significantly alter the probe's binding affinity or selectivity compared to the parent compound.

Negative Control: An inactive analogue that is structurally similar to the probe but does not bind to the target is essential for validating the probe's specificity. nih.gov

Strategies for developing chemical probes from this compound include:

Photoaffinity Labeling Probes: These probes incorporate a photoreactive group, such as a diazirine or an aryl azide, which upon UV irradiation forms a covalent bond with the target protein.

Affinity-Based Probes: These probes contain a "warhead" that can form a covalent bond with a specific amino acid residue in the target's active site.

Tagged Probes: These probes are functionalized with a reporter tag, such as biotin (B1667282) or a fluorescent dye. Biotinylated probes can be used for affinity purification of the target protein, while fluorescently labeled probes allow for visualization of the target's subcellular localization.

The synthesis of these probes often involves modifying the parent compound at a position that is not critical for target binding. For this compound, the 4-hydroxyl group of the piperidine ring or a non-essential position on the quinoxaline ring could be suitable points for introducing a linker attached to a tag or reactive group.

Future Research Directions and Translational Potential in Chemical Biology

Advancements in Environmentally Benign Synthetic Methodologies for Complex Analogs

Traditional synthesis methods for quinoxaline (B1680401) derivatives often rely on processes that involve hazardous solvents, high energy consumption, and significant waste generation. ijirt.org The future development of analogs of 1-(3-chloroquinoxalin-2-yl)piperidin-4-ol necessitates a shift towards green chemistry principles to ensure sustainability and efficiency. benthamdirect.comijirt.org Research is increasingly focused on eco-friendly protocols that minimize environmental impact while maintaining high yields. ijirt.org

Key areas of advancement include:

Green Solvents and Catalysts: The use of non-toxic, recyclable, and water-soluble solvents like Polyethylene Glycol (PEG-400) is a promising alternative to conventional hazardous organic solvents. ripublication.com Research has demonstrated that such solvents can facilitate catalyst-free reactions at room temperature, simplifying work-up procedures and reducing waste. ripublication.com

Energy-Efficient Techniques: Microwave and ultrasonic irradiation are emerging as powerful tools in the synthesis of quinoxalines. benthamdirect.comijirt.orgsapub.org These methods can significantly reduce reaction times, increase product yields, and often allow for solvent-free conditions, aligning with the core tenets of green chemistry. sapub.orgniscpr.res.in For instance, ultrasound-assisted oxidative cyclization has proven to be an effective and eco-friendly method for preparing quinoxaline scaffolds. niscpr.res.in

Catalyst-Free and One-Pot Syntheses: Developing one-pot, multi-component reactions simplifies synthetic processes, reduces intermediate isolation steps, and minimizes solvent usage. sapub.org Protocols using catalysts like glycine in aqueous ethanol (B145695) have shown success in creating structurally diverse heterocyclic compounds. benthamdirect.com

Table 1: Comparison of Synthetic Methodologies for Quinoxaline Analogs

| Feature | Traditional Methods | Environmentally Benign Methods |

|---|---|---|

| Solvents | Often hazardous (e.g., dichloromethane (B109758), acetonitrile) ijirt.org | Green alternatives (e.g., PEG-400, water, ethanol) ripublication.comniscpr.res.in |

| Catalysts | Often involve strong acids or bases sapub.org | Reusable nanocatalysts, biocatalysts, or catalyst-free conditions benthamdirect.comripublication.com |

| Energy Source | Conventional heating (prolonged reaction times) ijirt.org | Microwave or ultrasound irradiation (reduced reaction times) ijirt.orgniscpr.res.in |

| Waste Profile | Significant generation of chemical waste ijirt.org | Reduced waste, simpler work-up, and potential for recycling ripublication.com |

| Efficiency | Can be effective but often energy-intensive ijirt.org | High yields under mild conditions niscpr.res.in |

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of novel therapeutic agents by enabling the de novo design of molecules with optimized properties. ijpsjournal.comicmerd.org Instead of screening existing libraries, these computational tools can generate entirely new chemical structures tailored to specific biological targets. ijpsjournal.comnih.gov For a scaffold like this compound, AI can be instrumental in exploring a vast chemical space to design analogs with enhanced potency, selectivity, and desirable pharmacokinetic profiles.

Key AI/ML approaches applicable to quinoxaline drug design include:

Generative Models: Deep learning architectures such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs) can learn the underlying patterns of chemical structures from large datasets. nih.goveaspublisher.com These models can then generate novel, valid SMILES strings or molecular graphs for quinoxaline derivatives that possess desired attributes. nih.goveaspublisher.com

Deep Reinforcement Learning (DRL): DRL combines deep neural networks with reinforcement learning to design molecules that optimize multiple properties simultaneously, such as binding affinity for a target and synthetic feasibility. nih.gov This approach allows for a goal-oriented exploration of chemical space to create high-potential drug candidates.

Predictive Modeling: AI models, particularly graph neural networks, can accurately predict the biological activity, toxicity, and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of newly designed molecules. easpublisher.com This predictive capability is crucial for prioritizing which novel analogs of this compound should be synthesized and tested. johnshopkins.edu

Table 2: AI/ML Models in De Novo Design of Quinoxaline Derivatives

| AI/ML Model | Application in Drug Design | Potential for Quinoxaline Analogs |

|---|---|---|

| Variational Autoencoders (VAEs) | Generates novel molecular structures by encoding them into a continuous latent space and then decoding them back. nih.gov | Design of new quinoxaline scaffolds with optimized properties by manipulating their latent space representations. nih.gov |

| Generative Adversarial Networks (GANs) | Uses a generator and a discriminator network to create realistic, novel molecules that are indistinguishable from real ones. nih.gov | Generation of diverse quinoxaline derivatives with specific desired features for particular therapeutic targets. |

| Recurrent Neural Networks (RNNs) | Processes sequential data, making them suitable for generating SMILES strings of new molecules. nih.gov | Creation of synthetically accessible analogs of this compound. |

| Graph Neural Networks (GNNs) | Operates directly on molecular graphs to predict properties or generate new structures. easpublisher.com | Prediction of biological activity and pharmacokinetic profiles for novel quinoxaline-based compounds. |

Exploration of Novel Biological Targets and Emerging Therapeutic Areas

The quinoxaline core is a privileged scaffold known to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications including anticancer, antiviral, anti-inflammatory, and antidiabetic activities. nih.govresearchgate.nettandfonline.comnih.govresearchgate.net A key future direction for this compound is the systematic exploration of its activity against novel and emerging biological targets.

Potential therapeutic areas and targets for investigation include:

Metabolic Diseases: Recent studies have identified quinoxaline derivatives as potent inhibitors of enzymes involved in type II diabetes, such as secretory phospholipase A2 (sPLA2) and α-glucosidase. tandfonline.comnih.gov Compound 6a in one study showed an IC₅₀ of 0.0475 µM against sPLA2, while compound 6c was a highly effective α-glucosidase inhibitor (IC₅₀ = 0.0953 µM), significantly outperforming the standard drug acarbose. tandfonline.comnih.gov This suggests that this compound and its analogs could be evaluated as novel agents for managing diabetes and related cardiovascular complications. tandfonline.com

Oncology and Inflammation: The quinoxaline moiety is a component of potent anticancer agents. nih.gov Research into dual-target inhibitors has revealed quinoxaline derivatives that can simultaneously inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), offering a combined anticancer and anti-inflammatory effect. nih.gov Investigating the potential of this compound to act on such targets could open new avenues in cancer therapy.

Infectious Diseases: Quinoxalines have demonstrated significant antiviral potential. nih.gov For example, certain derivatives have been designed to inhibit the non-structural protein 1 (NS1A) of the influenza A virus by disrupting its interaction with double-stranded RNA. nih.gov Given the constant threat of viral pandemics, screening this compound against viral targets like NS1A represents a critical area of future research. nih.govnih.gov

Table 3: Potential Biological Targets for Quinoxaline-Based Compounds

| Therapeutic Area | Potential Biological Target | Rationale and Significance |

|---|---|---|

| Diabetes Mellitus | sPLA2 and α-glucosidase | Inhibition of these enzymes can help regulate post-prandial blood glucose and address diabetes-related complications. tandfonline.comnih.gov |

| Cancer | Epidermal Growth Factor Receptor (EGFR) | EGFR is a well-established target in oncology; its inhibition can halt cancer cell proliferation. nih.gov |

| Inflammation | Cyclooxygenase-2 (COX-2) | Selective COX-2 inhibition provides anti-inflammatory effects with potentially fewer side effects than non-selective NSAIDs. nih.gov |

| Viral Infections | Influenza A NS1A Protein | Disrupting the function of NS1A can inhibit viral replication, offering a novel antiviral strategy. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol, and how can reaction conditions be optimized?

- Methodology : Nucleophilic substitution is a common approach for introducing piperidin-4-ol to chlorinated heterocycles. For example, reacting 3-chloroquinoxaline with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) could yield the target compound. Optimization may involve varying solvents (DMF, DMSO), temperatures, or catalysts (e.g., KI for enhanced reactivity) .

- Characterization : Confirm product purity via HPLC and structural identity using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm for quinoxaline, piperidine signals at δ 1.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~300–350 nm for quinoxaline derivatives) and quantify impurities using LC-MS. Store the compound in airtight containers at –20°C to prevent hydrolysis or oxidation .

Q. What spectroscopic techniques are critical for distinguishing positional isomers in chloroquinoxaline-piperidine hybrids?

- Methodology : Use NOESY NMR to confirm spatial proximity between the chlorine atom and piperidine moiety. Compare experimental IR carbonyl stretches (e.g., C=O at ~1650–1700 cm⁻¹) with DFT-calculated vibrational spectra. X-ray crystallography can resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess interactions with targets like kinase enzymes or GPCRs. Validate predictions with in vitro assays (e.g., IC₅₀ determination via enzyme inhibition assays). Compare results with structurally related compounds (e.g., 3-chloro-6-methoxyquinolin-4-ol derivatives) to establish structure-activity relationships (SAR) .

Q. What experimental strategies resolve contradictions in reported solubility data for piperidine-containing heterocycles?

- Methodology : Re-evaluate solubility in polar (water, methanol) and nonpolar solvents (hexane) using the shake-flask method with UV quantification. Account for pH-dependent solubility by measuring logP (octanol-water partition coefficient) and pKa via potentiometric titration. Cross-validate with Hansen solubility parameter modeling .

Q. How does the chlorine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Test Suzuki-Miyaura coupling using arylboronic acids under Pd catalysis. Compare reaction rates and yields with non-chlorinated analogs. Use ³⁵Cl NMR to monitor electronic effects of the chlorine atom on the quinoxaline ring .

Q. What safety protocols are essential for handling this compound in cytotoxicity assays?

- Methodology : Follow GHS guidelines for chlorinated aromatics: use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations. For in vitro assays, prepare stock solutions in DMSO (<1% v/v in cell culture media) to avoid solvent toxicity. Include positive controls (e.g., doxorubicin) and negative controls (vehicle-only) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.